molecular formula C17H15FN4O2S B284544 N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No. B284544
M. Wt: 358.4 g/mol
InChI Key: FLADXWCXPCMMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide, also known as FABT, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FABT belongs to the family of benzothieno-triazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood. However, it has been proposed that N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to inhibit the expression of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to inhibit the replication of HIV-1 by inhibiting the activity of reverse transcriptase. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in lab experiments include its high purity, high yield, and wide range of biological activities. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, the limitations of using N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. First, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. Second, the potential applications of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in the treatment of various diseases, such as cancer and viral infections, need to be explored further. Third, the development of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide analogs with improved solubility and reduced toxicity is needed to enhance its potential as a therapeutic agent. Fourth, the use of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in combination with other drugs or therapies needs to be investigated to enhance its efficacy. Finally, the development of novel drug delivery systems for N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide needs to be explored to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzothiophene with ethyl acetoacetate to form a ketone intermediate. This intermediate is then reacted with hydrazine hydrate and different substituted aromatic aldehydes to form the final product, N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. The synthesis of N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antiviral, and antimicrobial activities. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been studied in various cancer cell lines and has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C17H15FN4O2S/c18-11-6-2-3-7-12(11)19-14(23)9-22-17(24)15-10-5-1-4-8-13(10)25-16(15)20-21-22/h2-3,6-7H,1,4-5,8-9H2,(H,19,23)

InChI Key

FLADXWCXPCMMMU-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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